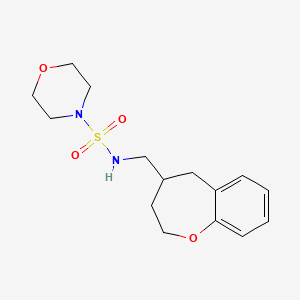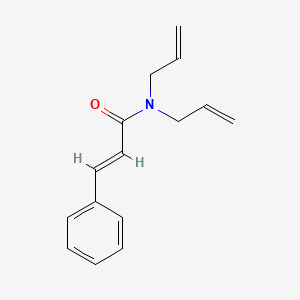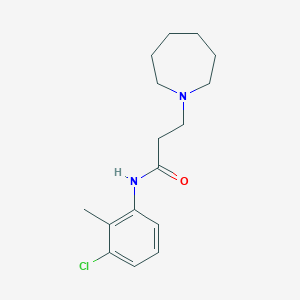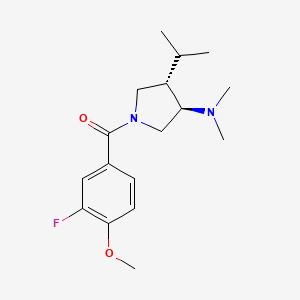![molecular formula C11H20N4O2S B5644925 6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine](/img/structure/B5644925.png)
6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as ESE-5 and is a pyrimidine derivative. The purpose of
Mécanisme D'action
The mechanism of action of ESE-5 is not fully understood. However, several studies have suggested that ESE-5 inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. ESE-5 has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is a key component of fungal cell membranes.
Biochemical and Physiological Effects:
ESE-5 has been shown to have several biochemical and physiological effects. In vitro studies have shown that ESE-5 inhibits the growth of cancer cells and induces apoptosis. ESE-5 has also been shown to have antifungal and antibacterial activity. In addition, ESE-5 has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ESE-5 is its potential as an anticancer agent. Several studies have shown that ESE-5 inhibits the growth of cancer cells and induces apoptosis. ESE-5 also has potential as an antifungal and antibacterial agent. However, one of the limitations of ESE-5 is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of ESE-5.
Orientations Futures
There are several future directions for research on ESE-5. One area of research is to further investigate the mechanism of action of ESE-5. This will help to better understand how ESE-5 inhibits the growth of cancer cells and other microorganisms. Another area of research is to investigate the potential use of ESE-5 in combination with other anticancer agents. This may help to increase the effectiveness of ESE-5 in treating cancer. Finally, more research is needed to determine the optimal dosage and administration of ESE-5 for its various applications.
Méthodes De Synthèse
ESE-5 can be synthesized using a multi-step process. The first step involves the reaction of 5-methylpyrimidine-2,4-diamine with ethylsulfonyl chloride to form 5-methyl-N-(ethylsulfonyl)pyrimidine-2,4-diamine. The second step involves the reaction of 5-methyl-N-(ethylsulfonyl)pyrimidine-2,4-diamine with ethyl iodide to form 6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine.
Applications De Recherche Scientifique
ESE-5 has been studied for its potential applications in various fields. One of the primary areas of research is its use as an anticancer agent. Several studies have shown that ESE-5 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. ESE-5 has also been studied for its potential use as an antifungal agent. In addition, ESE-5 has been shown to have antibacterial activity against several strains of bacteria.
Propriétés
IUPAC Name |
6-ethyl-4-N-(2-ethylsulfonylethyl)-5-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-4-9-8(3)10(15-11(12)14-9)13-6-7-18(16,17)5-2/h4-7H2,1-3H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLQZBIBSFGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)NCCS(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(1,3-benzodioxol-5-ylacetyl)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5644845.png)
![4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5644860.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)




![N-cyclohexyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644912.png)

![9-[2-furyl(oxo)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644938.png)
![1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B5644940.png)